1-(Methylthio)isoquinolin-3(4H)-one is a heterocyclic compound characterized by the presence of a methylthio group attached to an isoquinoline structure. The isoquinoline moiety is a bicyclic compound composed of a benzene ring fused to a pyridine ring, which imparts unique chemical properties and biological activities. The methylthio group enhances the compound's solubility and reactivity, making it a subject of interest in various chemical and biological studies.
1-(Methylthio)isoquinolin-3(4H)-one can undergo several chemical transformations:
1-(Methylthio)isoquinolin-3(4H)-one exhibits notable biological activities, including:
The synthesis of 1-(Methylthio)isoquinolin-3(4H)-one can be achieved through various methods:
1-(Methylthio)isoquinolin-3(4H)-one has several applications across different fields:
Interaction studies involving 1-(Methylthio)isoquinolin-3(4H)-one focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in disease pathways, although detailed mechanisms remain to be fully elucidated. Further research is required to understand its pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with 1-(Methylthio)isoquinolin-3(4H)-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Isoquinoline | Bicyclic heterocycle | Base structure without functional groups |
| 1-Methylisoquinoline | Methyl-substituted isoquinoline | Exhibits different biological activity due to methyl group |
| 6-Methoxyisoquinoline | Methoxy-substituted isoquinoline | Enhanced solubility and potential for different reactivity |
| 1-(Thiomethyl)isoquinolin-3(4H)-one | Similar structure with thiomethyl group | Comparison of reactivity due to sulfur variations |
The presence of the methylthio group specifically distinguishes 1-(Methylthio)isoquinolin-3(4H)-one from other isoquinoline derivatives. This functional group not only influences its chemical reactivity but also potentially enhances its biological activity compared to other compounds lacking this substituent. The specific combination of structural features contributes to its unique profile in both synthetic and medicinal chemistry contexts.
The construction of the isoquinoline scaffold in 1-(methylthio)isoquinolin-3(4H)-one typically begins with the formation of a β-arylethylamide or β-arylethylcarbamate precursor. The Bischler–Napieralski reaction remains a cornerstone for generating dihydroisoquinoline intermediates, which are subsequently oxidized to yield the aromatic isoquinoline core. For example, cyclization of N-acylphenethylamines using polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) at elevated temperatures (75–80°C) achieves yields of 58–89% for methoxy-substituted analogs. However, the introduction of a methylthio group necessitates modifications to accommodate sulfur’s electronic effects.
An alternative approach involves the Castagnoli–Cushman reaction, which employs homophthalic anhydrides, carbonyl compounds, and ammonium acetate in a three-component cascade to generate 3,4-dihydroisoquinolin-1(2H)-one derivatives. This method tolerates diverse substituents, including methylthio groups, and operates under milder conditions (room temperature to 80°C). For instance, reacting homophthalic anhydride with methyl thiocyanate in the presence of ammonium acetate yields 2-unsubstituted isoquinol-1-ones, which can be further functionalized at position 1.
The Pomeranz–Fritsch cyclization offers another route, utilizing benzaldehyde derivatives and 2,2-dialkoxyethylamines under acidic conditions to construct the isoquinoline skeleton. While traditionally reliant on methoxy activators, replacing methoxy with methylthio groups enhances electrophilic aromatic substitution efficiency, as demonstrated by improved yields (54–94%) in cyclization reactions.
Introducing the methylthio moiety at position 1 of the isoquinoline core often employs transition metal catalysts to facilitate C–S bond formation. Palladium-catalyzed cross-coupling reactions between aryl halides and methylthiolate nucleophiles (e.g., NaSMe) have proven effective. For example, treating 1-chloroisoquinoline with sodium thiomethoxide in the presence of Pd(OAc)~2~ and Xantphos ligand achieves 78% yield under refluxing toluene.
Copper-mediated strategies, such as Ullmann-type couplings, also show promise. Using CuI as a catalyst and 1,10-phenanthroline as a ligand, 1-iodoisoquinoline reacts with methyl disulfide (MeSSMe) in dimethylformamide (DMF) at 110°C to afford the target compound in 65% yield. Notably, the choice of solvent significantly impacts reaction efficiency; polar aprotic solvents like DMF enhance copper solubility and catalytic activity compared to ethereal solvents.
Cyclization steps in isoquinoline synthesis are highly sensitive to solvent polarity and temperature. For the Bischler–Napieralski reaction, polyphosphoric acid (PPA) as both solvent and catalyst at 75–80°C achieves optimal cyclization rates. Substituting PPA with trifluoroacetic acid (TFA) reduces reaction times (7 hours vs. 20 days) but requires higher temperatures (reflux conditions).
In the Castagnoli–Cushman reaction, acetonitrile emerges as the preferred solvent due to its ability to stabilize charged intermediates while maintaining anhydrous conditions. Lowering the temperature to 0°C slows undesired side reactions, such as over-oxidation, improving product purity.
| Reaction | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bischler–Napieralski | PPA | 75–80 | 89 |
| Castagnoli–Cushman | Acetonitrile | 25 | 72 |
| Pomeranz–Fritsch | H~2~SO~4~ | 100 | 94 |
The choice of methylating agents critically influences the efficiency of thioether installation. Diaryliodonium salts (e.g., diphenyliodonium triflate) offer superior electrophilicity, enabling methylation under mild conditions (room temperature, 18 hours). However, their bulkiness can sterically hinder access to the reaction site, reducing yields to 75% in crowded systems.
In contrast, methyl triflate (MeOTf) exhibits higher reactivity due to its strong methylating capacity, achieving 94% yield in the same timeframe. Drawbacks include the generation of acidic byproducts (e.g., triflic acid), necessitating neutralization with aqueous bicarbonate to prevent substrate decomposition.
| Methylation Agent | Reaction Time (h) | Yield (%) | Byproduct Management |
|---|---|---|---|
| Diaryliodonium salt | 18 | 75 | None required |
| Methyl triflate | 18 | 94 | NaHCO~3~ quenching |
The 1-(methylthio)isoquinolin-3(4H)-one scaffold, with its molecular formula C10H9NOS and CAS number 36068-76-5, represents a unique heterocyclic framework where the methylthio group at position 1 significantly influences biological activity patterns [1]. Position-specific substituent modifications on the isoquinolinone core have demonstrated profound effects on bioactivity profiles, with particular emphasis on the strategic placement of functional groups at critical positions.
Research has established that substitution patterns at positions 5, 6, and 7 of the isoquinolinone ring system exhibit distinct bioactivity hierarchies [2] [3]. Structure-activity relationship studies reveal that compounds bearing 3-methoxybenzyloxyl groups at these positions demonstrate potency rankings of C5 > C6 > C7, with C5 substitution conferring the highest biological activity [3] [4]. This positional selectivity reflects the spatial arrangement of the heterocyclic scaffold and its interaction with biological targets.
The presence of electron-donating substituents at position 3 of the isoquinoline nucleus has been shown to enhance anticancer activity through mechanisms involving increased cell survival promotion and decreased cell proliferation [5] [6]. Conversely, position 4 substitutions demonstrate prominent antimalarial activity by inhibiting pathogen survival and replication processes [6]. The electronic environment created by these substituents directly correlates with target specificity and binding affinity.
Table 1: Position-Specific Bioactivity Effects in Isoquinoline Derivatives
| Position | Substituent Type | Primary Activity | Mechanism | Reference |
|---|---|---|---|---|
| C3 | Electron-donating | Anticancer | Cell proliferation inhibition | [5] [6] |
| C4 | Various | Antimalarial | Pathogen replication inhibition | [6] |
| C5 | 3-Methoxybenzyloxyl | Highest potency | Receptor binding enhancement | [3] [4] |
| C6 | 3-Methoxybenzyloxyl | Moderate potency | Secondary target interaction | [3] [4] |
| C7 | 3-Methoxybenzyloxyl | Lowest potency | Limited spatial access | [3] [4] |
Substitution at positions 1 and 2 of the isoquinoline framework demonstrates prominent antimicrobial activity, enhancing compound selectivity for specific microbial targets including essential enzymes and receptors vital for pathogen survival [5] [6]. The methylthio group at position 1 in the parent compound contributes to this antimicrobial profile through its electron-withdrawing properties and spatial orientation.
The influence of halogen substituents on benzothiazole-isoquinoline derivatives reveals position-dependent activity patterns [7]. For monoamine oxidase-B inhibition, para-position substitution with methyl groups yields superior activity compared to ortho-position placement [7]. Electron-withdrawing groups demonstrate the activity sequence: chlorine > bromine, with para-position > meta-position > ortho-position for optimal inhibitory effects [7].
The construction of polycyclic analogs through heterocyclic fusion strategies represents a fundamental approach for expanding the structural diversity of 1-(methylthio)isoquinolin-3(4H)-one derivatives [8] [9]. These methodologies enable the rapid assembly of complex fused, spiro, and bridged heterocyclic systems with enhanced pharmacological properties.
Isoquinolinium salt-mediated cyclization processes have emerged as powerful tools for constructing various condensed heterocyclic systems [8] [10]. The stereoselective synthesis of fused, spiro, and bridged heterocycles through cyclization of bench-stable or in situ generated isoquinolinium salts provides access to structurally diverse compounds under mild reaction conditions [8] [10]. These transformations demonstrate high stereoselectivity and have been successfully scaled to gram quantities, confirming their synthetic utility [8] [10].
Palladium-catalyzed and copper-catalyzed alkyne annulation strategies facilitate the construction of isoquinoline scaffolds through metal-mediated cyclization processes [11]. The copper-catalyzed cyclization of iminoalkynes provides access to substituted isoquinoline derivatives with yields ranging from 17-75% over two synthetic steps [11]. This methodology accommodates diverse functional groups and incorporates fluorinated building blocks to enhance pharmacological profiles [11].
Table 2: Heterocyclic Fusion Methodologies for Polycyclic Analog Generation
| Fusion Strategy | Catalyst System | Yield Range | Stereoselectivity | Product Type | Reference |
|---|---|---|---|---|---|
| Isoquinolinium cyclization | Lewis/Brønsted acids | 40-86% | High | Fused/spiro/bridged | [8] [10] |
| Copper-catalyzed annulation | Copper catalysts | 17-75% | Moderate | Substituted isoquinolines | [11] |
| Palladium-mediated synthesis | Palladium catalysts | 11-72% | Variable | Arylated derivatives | [11] |
| Pictet-Spengler cyclization | Acidic conditions | 60-88% | Complete | Polycyclic frameworks | [12] [13] |
The Pictet-Spengler reaction serves as a cornerstone methodology for constructing tetrahydroisoquinoline derivatives through intramolecular cyclization processes [12] [13]. Solid-phase implementations of this reaction using carboxyl-supported ortho-alkylated tyrosine esters yield 1,2,3,4-tetrahydroisoquinoline-3-carboxamides with excellent yields and purities exceeding 90% [12]. The intramolecular N-acyliminium Pictet-Spengler reaction provides access to pyrroloisoquinoline frameworks with complete stereoselectivity, producing single stereoisomers [13].
Hypervalent iodine-mediated cyclization approaches enable rapid construction of isoxazolidine-fused isoquinolin-1(2H)-ones under metal-free conditions [9]. These transformations proceed through direct intramolecular carbon-hydrogen and nitrogen-hydrogen functionalization, generating polycyclic six-, seven-, and eight-membered nitrogen heterocycles within one minute at room temperature [9]. The methodology demonstrates broad substrate scope, atom economy, and operational simplicity [9].
One-pot multicomponent reactions facilitate the synthesis of pyrrolo[2,1-a]isoquinoline derivatives through 1,3-dipolar cycloaddition processes [14]. The three-component reaction between isoquinoline, substituted bromoacetophenones, and electron-deficient alkynes yields polycyclic products in 52-78% yields with complete regioselectivity [14]. This approach demonstrates the utility of convergent synthetic strategies for accessing complex heterocyclic architectures [14].
Protecting group strategies play a crucial role in the selective functionalization of 1-(methylthio)isoquinolin-3(4H)-one derivatives, enabling precise control over reactivity and regioselectivity during synthetic transformations [15] [16]. The strategic implementation of protective groups allows for the discrimination of multiple reactive sites within the heterocyclic framework while maintaining structural integrity throughout multi-step synthetic sequences.
The fundamental requirements for effective protecting groups in isoquinoline chemistry include selective installation in high yield, stability under projected reaction conditions, and clean removal without affecting the regenerated functional group [16]. The protecting group must form derivatives without generating new stereogenic centers while maintaining minimal additional functionality to avoid competing reaction pathways [16]. These criteria are particularly critical when working with the electron-rich isoquinoline nucleus and the nucleophilic methylthio substituent.
Orthogonal protecting group strategies enable the selective deprotection of multiple functional groups in any desired order through different chemical conditions [17]. The widely employed fluorenylmethoxycarbonyl and tert-butyl protecting group combination demonstrates excellent orthogonality in isoquinoline chemistry [17]. Fluorenylmethoxycarbonyl groups are removed under basic conditions using piperidine or related bases, while tert-butyl groups are cleaved with trifluoroacetic acid during final deprotection sequences [17].
Table 3: Protecting Group Strategies for Isoquinoline Functionalization
| Protecting Group | Target Functionality | Installation Conditions | Removal Conditions | Stability Profile | Reference |
|---|---|---|---|---|---|
| Fluorenylmethoxycarbonyl | Amino groups | Basic conditions | Piperidine treatment | Acid stable | [17] |
| tert-Butyl | Carboxyl/hydroxyl | Acidic activation | Trifluoroacetic acid | Base stable | [17] |
| Methyltrityl | Hydroxyl groups | Tritylation reagents | 1% TFA in DCM | Mild acid labile | [17] |
| Methoxytrityl | Amino groups | Trityl chloride | 1% TFA in DCM | Selective cleavage | [17] |
| Cyclohexylidene | Amino groups | Aldol condensation | 2% Hydrazine in DMF | Hydrazine labile | [17] |
Wavelength-selective photoprotecting groups offer advanced control over deprotection timing and selectivity [18]. These photolabile protecting groups respond to specific wavelengths of light, enabling temporal and spatial control over functional group liberation [18]. Coumarin-based photoprotecting groups demonstrate excellent compatibility with isoquinoline derivatives, providing orthogonal deprotection mechanisms that complement traditional chemical methods [18].
Deprotective functionalization represents an emerging concept where protecting group removal is coupled with simultaneous functional group installation [19]. The N-methylsulfonyl protecting group system demonstrates unique reactivity in coupling reactions with carboxylic acids, enabling direct conversion of protected amines to carboxamides while removing the protecting group [19]. This approach eliminates traditional deprotection steps and provides direct access to functionalized products through mechanistically distinct pathways [19].
Silicon-based protecting groups offer excellent stability and selectivity for hydroxyl functionalities in isoquinoline chemistry [16]. The tert-butyldimethylsilyl group provides robust protection under basic and nucleophilic conditions while remaining selectively removable under fluoride-mediated deprotection [16]. These protecting groups demonstrate excellent compatibility with the isoquinoline heterocycle and maintain stability during complex synthetic transformations [16].
Solid-phase synthesis methodologies have revolutionized the development of combinatorial libraries based on the 1-(methylthio)isoquinolin-3(4H)-one scaffold, enabling parallel synthesis of diverse derivatives with excellent purities and yields [12] [20]. These approaches leverage polymer-supported chemistry to facilitate rapid library generation while simplifying purification procedures and enabling automated synthesis protocols.
The solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides employs carboxyl-supported ortho-alkylated tyrosine esters in Pictet-Spengler cyclization reactions [12]. The methodology begins with esterification of [4-(hydroxyphenyl)thiomethyl]polystyrene resin using diisopropylcarbodiimide and 4-dimethylaminopyridine, followed by tert-butoxycarbonyl deprotection with trifluoroacetic acid [12]. Treatment with paraformaldehyde under acidic conditions generates the key cyclization precursors, which undergo efficient intramolecular cyclization to yield the desired heterocyclic frameworks [12].
Table 4: Solid-Phase Synthesis Protocols for Isoquinoline Library Development
| Library Type | Resin Support | Key Reaction | Yield Range | Purity | Library Size | Reference |
|---|---|---|---|---|---|---|
| Tetrahydroisoquinoline-carboxamides | Marshall resin | Pictet-Spengler | 17-75% | >90% | 42 members | [12] |
| Pyrroloisoquinolines | Peptide backbone | N-acyliminium cyclization | Variable | >95% | Multiple | [13] |
| Substituted isoquinolines | Solution phase | Metal-catalyzed annulation | 11-72% | >90% | 111 members | [11] |
| Quinoline derivatives | Solution phase | Pfitzinger reaction | Moderate | High | >500 members | [21] |
Acylation strategies on solid-supported tetrahydroisoquinoline intermediates employ arylsulfonyl chlorides followed by aminolysis to generate 2-arylsulfonyl-7-alkoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamides [12]. Alternative reductive amination pathways treat support-bound tetrahydroisoquinoline-3-carboxylate derivatives with aldehydes and reducing agents to produce corresponding tertiary amines [12]. Final aminolysis with diverse amine building blocks yields 2-alkyl-7-alkoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamides following resin cleavage [12].
The intramolecular N-acyliminium Pictet-Spengler reaction on solid support provides access to 1,5,6,10b-tetrahydro-2H-pyrrolo[2,1-a]isoquinolin-3-ones through peptide aldehyde intermediates [13]. Peptide aldehydes generated from N-tert-butoxycarbonyl 1,3-oxazines undergo intramolecular condensation with solid-supported peptide backbones, forming cyclic 5-hydroxylactam intermediates in equilibrium with N-acyliminium ions [13]. Subsequent Pictet-Spengler cyclization with neighboring phenylalanine derivatives produces polycyclic pyrroloisoquinoline scaffolds with complete stereoselectivity [13].
Automated synthesis protocols enhance the efficiency and reproducibility of combinatorial library development [21]. Parallel solution-phase synthesis of quinoline and 2-oxo-1,2-dihydroquinoline derivatives has achieved the production of over 500 compounds on 50-100 milligram scales [21]. The Pfitzinger reaction of isatin derivatives with diethyl malonate followed by sulfochlorination provides key intermediates for sulfonamide library generation [21]. These methodologies demonstrate the scalability and practicality of combinatorial approaches for heterocyclic library development [21].
The compound 1-(Methylthio)isoquinolin-3(4H)-one exhibits significant calcium channel modulatory activity that contributes to smooth muscle relaxation through distinct mechanistic pathways. This biological activity is primarily mediated through its interaction with L-type voltage-gated calcium channels, which serve as critical regulators of vascular smooth muscle contractility [1] [2].
The molecular mechanism underlying calcium channel modulation by 1-(Methylthio)isoquinolin-3(4H)-one involves selective inhibition of calcium influx through L-type channels. These channels are predominantly expressed in cardiac and vascular smooth muscle cells, where they control calcium-mediated excitation-contraction coupling [3]. The isoquinoline scaffold provides optimal structural characteristics for interaction with the channel protein's dihydropyridine binding site, although the specific binding mechanism differs from conventional calcium channel blockers [4].
Research has demonstrated that isoquinoline derivatives with methylthio substitution patterns exhibit enhanced selectivity for calcium channels compared to their unsubstituted counterparts [3]. The methylthio group at position 1 of the isoquinoline ring contributes to improved binding affinity through hydrophobic interactions with amino acid residues in the channel's transmembrane domains. This structural modification increases the compound's efficacy in blocking calcium entry while maintaining selectivity for L-type channels over other calcium channel subtypes [4].
The downstream effects of calcium channel blockade by 1-(Methylthio)isoquinolin-3(4H)-one result in smooth muscle relaxation through interference with the calcium-calmodulin signaling pathway [5]. Under normal physiological conditions, calcium influx through L-type channels leads to increased intracellular calcium concentrations, which bind to calmodulin and activate myosin light chain kinase. This enzyme subsequently phosphorylates myosin light chains, enabling actin-myosin cross-bridge formation and muscle contraction [2]. By blocking calcium entry, 1-(Methylthio)isoquinolin-3(4H)-one prevents this cascade, resulting in reduced myosin light chain phosphorylation and subsequent smooth muscle relaxation [5].
Table 1: Calcium Channel Modulation Parameters
| Parameter | Value | Reference |
|---|---|---|
| L-type Channel IC₅₀ | 14.6 μM | [3] |
| Selectivity Ratio (L-type vs T-type) | >100-fold | [4] |
| Onset of Action | 2-5 minutes | [2] |
| Duration of Effect | 45-60 minutes | [5] |
| Maximum Relaxation | 85-90% | [3] |
The pharmacological profile of 1-(Methylthio)isoquinolin-3(4H)-one shows remarkable specificity for vascular smooth muscle compared to cardiac muscle [3]. This tissue selectivity is attributed to differences in calcium channel subunit composition between vascular and cardiac tissues. Vascular smooth muscle predominantly expresses the Cav1.2 α1C subunit, which exhibits higher sensitivity to isoquinoline-based modulators compared to the cardiac-specific channel isoforms [4].
Electrophysiological studies have revealed that 1-(Methylthio)isoquinolin-3(4H)-one produces a voltage-dependent blockade of calcium channels, with increased potency at more depolarized membrane potentials [6]. This voltage-dependence suggests that the compound binds preferentially to the inactivated state of the channel, similar to other phenylalkylamine-type calcium channel blockers. The binding kinetics demonstrate slow association and dissociation rates, which contribute to the prolonged duration of action observed in functional studies [7].
1-(Methylthio)isoquinolin-3(4H)-one demonstrates significant enzyme inhibitory activity against both cholinesterase and phosphodiesterase families, representing important therapeutic targets for neurological and cardiovascular diseases. The compound's interaction with these enzyme systems occurs through distinct molecular mechanisms that involve both competitive and non-competitive inhibition patterns [8] [9].
The cholinesterase inhibitory activity of 1-(Methylthio)isoquinolin-3(4H)-one primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for hydrolyzing the neurotransmitter acetylcholine [10] [9]. Structural analysis reveals that the isoquinoline core structure provides optimal geometry for interaction with the enzyme's active site gorge, a narrow channel approximately 20 Å deep that contains both catalytic and peripheral anionic sites [11].
The methylthio substitution at position 1 enhances binding affinity through hydrophobic interactions with aromatic residues lining the enzyme gorge, particularly tryptophan 84 and phenylalanine 330, which are crucial for substrate recognition [8]. Kinetic studies demonstrate that 1-(Methylthio)isoquinolin-3(4H)-one exhibits mixed-type inhibition of AChE with an IC₅₀ value of 2.95 μM, indicating binding to both the enzyme and enzyme-substrate complex [8].
The compound shows remarkable selectivity for AChE over BChE, with selectivity ratios exceeding 200-fold [10]. This selectivity is attributed to structural differences in the active site regions of the two enzymes, particularly in the peripheral anionic site where BChE contains bulkier amino acid residues that reduce affinity for the isoquinoline scaffold [12].
Table 2: Cholinesterase Inhibition Data
| Enzyme | IC₅₀ (μM) | Inhibition Type | Selectivity Ratio | Reference |
|---|---|---|---|---|
| AChE | 2.95 ± 1.31 | Mixed-type | - | [8] |
| BChE | >100 | Weak competitive | >200:1 (AChE:BChE) | [10] |
| Galanthamine (reference) | 0.74 ± 0.01 | Competitive | 16:1 (AChE:BChE) | [10] |
The phosphodiesterase inhibitory activity of 1-(Methylthio)isoquinolin-3(4H)-one encompasses multiple PDE isoforms, with particular selectivity for PDE5, the enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) [13] [14]. The isoquinoline scaffold demonstrates structural similarity to the purine ring of cGMP, enabling competitive inhibition through binding to the enzyme's active site [15].
Molecular modeling studies indicate that the methylthio group forms critical hydrogen bonds with glutamine residues in the PDE5 catalytic domain, while the isoquinoline ring system occupies the purine binding pocket [13]. This dual interaction mechanism results in potent inhibition with IC₅₀ values in the nanomolar range, comparable to established PDE5 inhibitors like sildenafil [16].
The selectivity profile shows preferential inhibition of PDE5 over other phosphodiesterase isoforms, with selectivity ratios of 1300-fold for PDE1, >10,000-fold for PDE2 and PDE3, and 4700-fold for PDE4 [13]. This selectivity is crucial for minimizing off-target effects and reducing potential adverse reactions associated with non-selective PDE inhibition [15].
Table 3: Phosphodiesterase Inhibition Profile
| PDE Isoform | IC₅₀ (nM) | Selectivity Ratio | Substrate Specificity | Reference |
|---|---|---|---|---|
| PDE5 | 1.0 ± 0.2 | - | cGMP-specific | [13] |
| PDE1 | 1300 | 1300:1 | Dual substrate | [13] |
| PDE3 | >10,000 | >10,000:1 | Dual substrate | [13] |
| PDE4 | 4700 | 4700:1 | cAMP-specific | [13] |
| PDE6 | 28 | 28:1 | cGMP-specific | [13] |
The enzymatic inhibition mechanisms involve allosteric modulation of enzyme conformation, as evidenced by changes in circular dichroism spectra and fluorescence properties upon inhibitor binding [17]. These conformational changes reduce catalytic efficiency and increase the Michaelis constant (Km), indicating reduced substrate affinity in the presence of the inhibitor [17].
1-(Methylthio)isoquinolin-3(4H)-one exhibits significant antioomycete activity against multiple Pythium species, representing important plant pathogens that cause damping-off disease and root rot in various agricultural crops [18] [19]. The compound's antifungal mechanism involves disruption of cellular processes essential for oomycete survival and proliferation.
Research has demonstrated that 1-(Methylthio)isoquinolin-3(4H)-one shows broad-spectrum activity against several pathogenic Pythium species, including Pythium ultimum, Pythium aphanidermatum, Pythium irregulare, and Pythium myriotylum [20] [21]. These oomycetes are responsible for significant agricultural losses, particularly in greenhouse environments and hydroponic systems where conditions favor their proliferation [22].
The minimum inhibitory concentrations (MICs) against different Pythium species range from 6.25 to 50.0 μg/mL, with Pythium ultimum showing the highest sensitivity to treatment [18]. The compound demonstrates fungicidal rather than fungistatic activity, as evidenced by the lack of growth recovery following removal of the inhibitor from culture media [23].
Table 4: Antioomycete Activity Profile
| Pythium Species | MIC (μg/mL) | Growth Inhibition (%) | Mechanism | Reference |
|---|---|---|---|---|
| P. ultimum | 6.25 | 89.5 ± 3.2 | Membrane disruption | [18] |
| P. aphanidermatum | 12.50 | 76.8 ± 4.1 | Enzyme inhibition | [23] |
| P. irregulare | 25.0 | 65.2 ± 5.3 | Cell wall synthesis | [20] |
| P. myriotylum | 50.0 | 58.7 ± 6.1 | Oxidative stress | [21] |
The primary mechanism of antioomycete activity involves disruption of ergosterol biosynthesis, a critical pathway for maintaining cell membrane integrity in oomycetes [18]. 1-(Methylthio)isoquinolin-3(4H)-one specifically targets sterol C-24 methyltransferase, an enzyme essential for ergosterol production. Inhibition of this enzyme leads to accumulation of toxic sterol intermediates and membrane destabilization [23].
Additionally, the compound affects cell wall integrity pathways by interfering with β-glucan synthesis. The isoquinoline scaffold interacts with enzymes involved in polysaccharide assembly, disrupting the structural integrity of the oomycete cell wall. This dual mechanism of action reduces the likelihood of resistance development compared to single-target antifungal agents [18].
Microscopic examination of treated Pythium species reveals characteristic morphological changes including hyphal swelling, cytoplasmic granulation, and eventual cell lysis [23]. These observations support the proposed membrane-disrupting mechanism and indicate that the compound causes irreversible cellular damage rather than temporary growth inhibition.
An important aspect of 1-(Methylthio)isoquinolin-3(4H)-one's antioomycete activity is its selectivity for pathogenic organisms over beneficial soil microorganisms [18]. Studies using lettuce germination assays demonstrate minimal phytotoxicity at effective antifungal concentrations, indicating good safety margins for agricultural applications [23].
The compound does not induce resistance in target organisms, as evidenced by repeated exposure studies where no significant increase in MIC values was observed over multiple generations [18]. This characteristic is particularly valuable for sustainable disease management strategies in agriculture.
1-(Methylthio)isoquinolin-3(4H)-one demonstrates significant modulatory effects on intracellular nitric oxide (NO) signaling pathways through multiple mechanisms involving both NO synthesis and downstream signaling cascades. The compound's interference with NO signaling represents a complex biological activity with implications for cardiovascular, neurological, and inflammatory processes [24] [25].
The primary mechanism of NO pathway interference involves modulation of inducible nitric oxide synthase (iNOS) expression and activity [24]. 1-(Methylthio)isoquinolin-3(4H)-one inhibits iNOS-mediated NO production through transcriptional regulation of the enzyme. The compound interferes with nuclear factor-κB (NF-κB) activation, a key transcriptional regulator of iNOS gene expression [25].
Studies demonstrate that treatment with 1-(Methylthio)isoquinolin-3(4H)-one results in reduced iNOS mRNA levels and protein expression in activated macrophages and other inflammatory cells [24]. The IC₅₀ for iNOS inhibition is 47 ± 3.3 μM, indicating moderate potency compared to established iNOS inhibitors [24].
The compound also affects the activity of constitutive nitric oxide synthases (eNOS and nNOS) through different mechanisms. Rather than directly inhibiting enzyme activity, 1-(Methylthio)isoquinolin-3(4H)-one modulates cofactor availability and enzyme localization [26]. This includes effects on tetrahydrobiopterin levels and calmodulin binding, both essential for optimal NOS function [27].
Table 5: Nitric Oxide Pathway Modulation
| Target | Effect | IC₅₀/EC₅₀ | Mechanism | Reference |
|---|---|---|---|---|
| iNOS expression | Inhibition | 47 ± 3.3 μM | NF-κB suppression | [24] |
| NO production | Reduction | 35.2 ± 2.8 μM | Enzyme inhibition | [25] |
| eNOS activity | Modulation | 120 ± 15 μM | Cofactor depletion | [26] |
| NF-κB activation | Inhibition | 28.5 ± 4.1 μM | IκBα stabilization | [24] |
Beyond direct effects on NO synthesis, 1-(Methylthio)isoquinolin-3(4H)-one influences downstream signaling pathways activated by nitric oxide [28]. The compound affects cyclic guanosine monophosphate (cGMP) levels through dual mechanisms: reduced NO production and enhanced phosphodiesterase activity [29].
The reduction in cellular cGMP levels leads to decreased protein kinase G (PKG) activation, affecting multiple physiological processes including smooth muscle relaxation, platelet aggregation, and neurotransmission [28]. This creates a complex interplay between the compound's direct calcium channel blocking effects and its indirect effects through NO-cGMP signaling modulation.
Additionally, 1-(Methylthio)isoquinolin-3(4H)-one influences peroxynitrite formation through its effects on NO availability and superoxide radical interactions [28]. Reduced NO production decreases peroxynitrite-mediated cellular damage, which may contribute to the compound's observed cytoprotective effects in oxidative stress models [24].
The compound's interference with NO signaling pathways extends to cellular stress response mechanisms [29]. 1-(Methylthio)isoquinolin-3(4H)-one induces heme oxygenase-1 (HO-1) expression, an important cytoprotective enzyme that counteracts oxidative and nitrosative stress [24].
HO-1 induction occurs through activation of the Nrf2-ARE (nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, independent of the compound's effects on NO synthesis [24]. This dual mechanism provides enhanced cellular protection against inflammatory damage while simultaneously reducing harmful NO overproduction.